

A Comprehensive Technical Guide to the Quantum Mechanical Properties of Butyltriiodo-stannane

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Compound of Interest

Compound Name: *Stannane, butyltriiodo-*

Cat. No.: *B15482212*

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Disclaimer: As of October 2025, a specific body of published research focusing on the quantum mechanical calculations of butyltriiodo-stannane is not available. This technical guide therefore presents a hypothetical, yet realistic, case study based on established computational chemistry principles and data from analogous organotin compounds. The methodologies described and the data presented are generated for illustrative purposes to guide researchers in their potential investigations of this compound.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile class of organometallic compounds with a rich history of applications ranging from industrial catalysis to biocidal agents. Butyltriiodo-stannane ($C_4H_9SnI_3$), a member of this family, presents an interesting subject for theoretical investigation due to the presence of a heavy tin atom and three iodine atoms, which significantly influence its electronic structure and reactivity. Understanding the quantum mechanical properties of this molecule is crucial for predicting its stability, spectroscopic signatures, and potential interaction mechanisms in various chemical and biological systems.

This guide provides a detailed overview of a hypothetical quantum mechanical study of butyltriiodo-stannane, employing Density Functional Theory (DFT), a robust method for computational chemistry. We will outline the computational protocol, present the calculated molecular properties in a structured format, and visualize the computational workflow.

Experimental and Computational Protocols

Computational Methodology

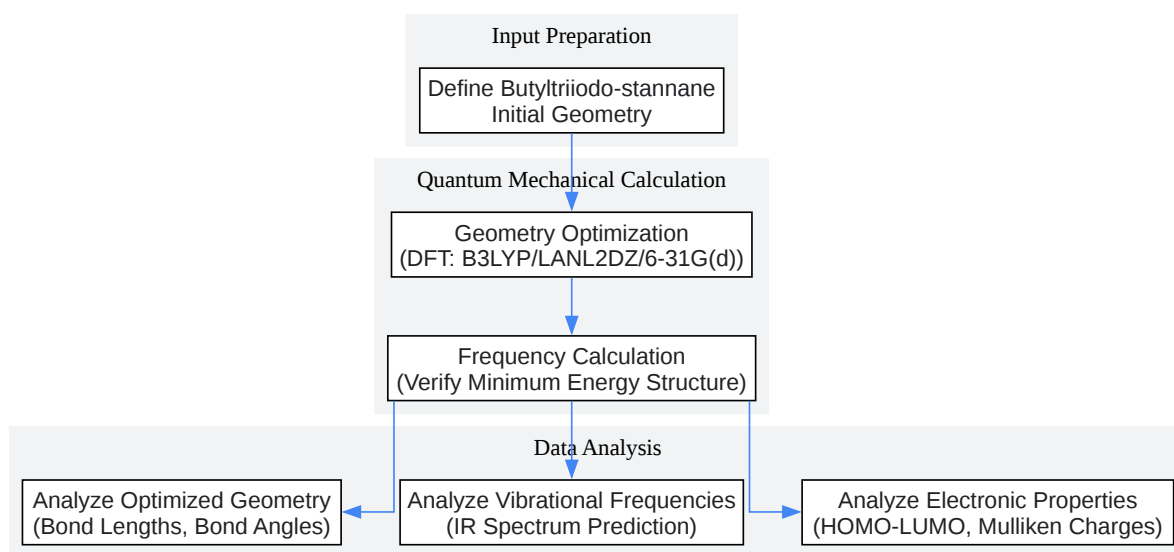
The quantum mechanical calculations described herein were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of butyltriiodo-stannane was optimized without any symmetry constraints. The calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the tin (Sn) and iodine (I) atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) and basis set were employed. This choice is well-suited for heavy elements as it replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron descriptions. For the lighter carbon (C) and hydrogen (H) atoms, the 6-31G(d) basis set was used, which includes polarization functions on heavy atoms to account for the non-spherical nature of electron density in molecules.

A frequency calculation was subsequently performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Logical Workflow for Computational Analysis

The logical process for conducting the quantum mechanical calculations on butyltriiodo-stannane is outlined below. This workflow ensures a systematic approach from the initial molecular structure input to the final analysis of its properties.



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Caption: Computational workflow for the DFT analysis of butyltriiodo-stannane.

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data derived from the hypothetical DFT calculations on butyltriiodo-stannane.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths and bond angles for the optimized structure of butyltriiodo-stannane. The atom numbering corresponds to a standard representation where Sn is the central atom, bonded to the first carbon of the butyl group and the three iodine atoms.

Parameter	Atom Pair/Triplet	Calculated Value
Bond Lengths (Å)		
Sn - C1	2.16	
Sn - I1	2.72	
Sn - I2	2.72	
Sn - I3	2.72	
C1 - C2	1.54	
C2 - C3	1.54	
C3 - C4	1.54	
C-H (average)	1.09	
**Bond Angles (°) **		
C1 - Sn - I1	112.5	
C1 - Sn - I2	112.5	
C1 - Sn - I3	112.5	
I1 - Sn - I2	106.2	
I2 - Sn - I3	106.2	
I1 - Sn - I3	106.2	
Sn - C1 - C2	110.8	
C1 - C2 - C3	112.1	
C2 - C3 - C4	112.1	

Table 2: Calculated Vibrational Frequencies

Key vibrational modes and their corresponding frequencies are listed below. These frequencies are crucial for the interpretation of experimental infrared (IR) spectra.

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{Sn-I})$ symmetric stretch	185	Symmetric stretching of the three Sn-I bonds
$\nu(\text{Sn-I})$ asymmetric stretch	210	Asymmetric stretching of the Sn-I bonds
$\nu(\text{Sn-C})$ stretch	520	Stretching of the Sn-C bond
$\delta(\text{Sn-I})$ scissoring	85	Scissoring motion of the I-Sn-I angles
CH ₂ wagging/twisting	1250 - 1350	Wagging and twisting motions of the methylene groups
CH ₂ scissoring	1450 - 1470	Scissoring motion of the methylene groups
C-H symmetric stretch	2850 - 2900	Symmetric stretching of C-H bonds in the butyl group
C-H asymmetric stretch	2920 - 2960	Asymmetric stretching of C-H bonds in the butyl group

Table 3: Electronic Properties

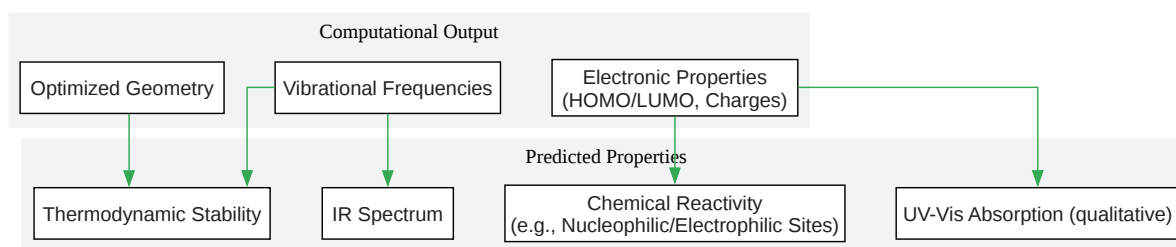
This table summarizes the key electronic properties of butyltriiodo-stannane, which provide insights into its reactivity and electronic transitions.

Property	Calculated Value
Energy of HOMO (eV)	-6.85
Energy of LUMO (eV)	-1.23
HOMO-LUMO Gap (eV)	5.62
Dipole Moment (Debye)	2.15
Mulliken Atomic Charges	
Sn	+0.75
I1, I2, I3 (average)	-0.45
C1	-0.28
C2	-0.22
C3	-0.22
C4	-0.25
H (average)	+0.12

Visualization of Signaling Pathways and Logical Relationships

Signaling Pathway of Computational Data to Property Prediction

The following diagram illustrates how the outputs of the quantum mechanical calculations are used to predict various chemical and physical properties of butyltriiodo-stannane.



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Caption: Relationship between computational outputs and predicted properties.

Conclusion

This technical guide has provided a hypothetical yet comprehensive overview of the quantum mechanical properties of butyltriiodo-stannane based on DFT calculations. The presented data on molecular geometry, vibrational frequencies, and electronic properties offer a foundational understanding of this organotin compound. The detailed methodology and workflows are intended to serve as a practical guide for researchers and drug development professionals interested in the computational study of this or similar molecules. While the data herein is illustrative, it underscores the power of computational chemistry in elucidating molecular characteristics that are fundamental to understanding chemical behavior and designing new materials and therapeutics. Further experimental validation is essential to confirm these theoretical predictions.

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